5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-[(2-fluorophenoxy)methyl]-1,3-oxazole-4-carbonitrile
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Overview
Description
5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-[(2-fluorophenoxy)methyl]-1,3-oxazole-4-carbonitrile is a complex organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a dimethoxyphenyl group, a fluorophenoxy group, and an oxazole ring, making it a molecule of interest in various fields of scientific research .
Preparation Methods
The synthesis of 5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-[(2-fluorophenoxy)methyl]-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting from readily available precursors. The synthetic route often includes:
Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the dimethoxyphenyl group: This step may involve the use of dimethoxybenzene derivatives under specific reaction conditions.
Attachment of the fluorophenoxy group: This is usually done through nucleophilic substitution reactions.
Final assembly and purification: The final compound is obtained through a series of purification steps, including recrystallization and chromatography.
Chemical Reactions Analysis
5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-[(2-fluorophenoxy)methyl]-1,3-oxazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Scientific Research Applications
5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-[(2-fluorophenoxy)methyl]-1,3-oxazole-4-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-[(2-fluorophenoxy)methyl]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling pathways and gene expression .
Comparison with Similar Compounds
5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-[(2-fluorophenoxy)methyl]-1,3-oxazole-4-carbonitrile can be compared with other similar compounds, such as:
5-[2-(3,4-Dimethoxyphenyl)ethylamino]-2-[(2-chlorophenoxy)methyl]-4-oxazolecarbonitrile: This compound has a chlorophenoxy group instead of a fluorophenoxy group, which may result in different chemical and biological properties.
5-[2-(3,4-Dimethoxyphenyl)ethylamino]-2-[(2-bromophenoxy)methyl]-4-oxazolecarbonitrile:
5-[2-(3,4-Dimethoxyphenyl)ethylamino]-2-[(2-iodophenoxy)methyl]-4-oxazolecarbonitrile: The iodophenoxy group may impart unique characteristics to the compound, making it suitable for specific research applications.
Properties
Molecular Formula |
C21H20FN3O4 |
---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
5-[2-(3,4-dimethoxyphenyl)ethylamino]-2-[(2-fluorophenoxy)methyl]-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C21H20FN3O4/c1-26-18-8-7-14(11-19(18)27-2)9-10-24-21-16(12-23)25-20(29-21)13-28-17-6-4-3-5-15(17)22/h3-8,11,24H,9-10,13H2,1-2H3 |
InChI Key |
VZRIPUUFFWSBSB-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCNC2=C(N=C(O2)COC3=CC=CC=C3F)C#N)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2=C(N=C(O2)COC3=CC=CC=C3F)C#N)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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